molecular formula C14H21BO3 B12986667 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydropentalen-2(1H)-one

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydropentalen-2(1H)-one

Cat. No.: B12986667
M. Wt: 248.13 g/mol
InChI Key: KHGFALRALHLMOW-UHFFFAOYSA-N
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Description

This compound is a boronic ester derivative featuring a fused bicyclic tetrahydropentalenone core. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances stability and solubility in organic solvents, making it suitable for cross-coupling reactions like Suzuki-Miyaura couplings . Its structural uniqueness arises from the combination of a strained bicyclic ketone system and the boronate moiety, which may influence reactivity and electronic properties.

Properties

Molecular Formula

C14H21BO3

Molecular Weight

248.13 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one

InChI

InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)11-5-9-7-12(16)8-10(9)6-11/h5,9-10H,6-8H2,1-4H3

InChI Key

KHGFALRALHLMOW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3CC(=O)CC3C2

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation

A widely employed method for installing the pinacol boronate ester group on cyclic ketones or related heterocycles is the palladium-catalyzed borylation of halogenated precursors.

  • Typical Reaction Conditions:

    • Catalyst: Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride)
    • Boron Source: Bis(pinacolato)diboron
    • Base: Potassium phosphate (K3PO4)
    • Solvent: 1,4-Dioxane
    • Temperature: Approximately 80 °C
    • Reaction Time: Overnight (12-16 hours)
  • Example Procedure:
    A halogenated tetrahydropentalenone derivative is dissolved in dioxane, followed by addition of K3PO4, bis(pinacolato)diboron, and Pd(dppf)Cl2. The mixture is stirred under inert atmosphere at 80 °C overnight. After completion, the reaction mixture is filtered, concentrated, and purified by silica gel chromatography to afford the boronate ester product in moderate to good yields (typically 60-70%).

Alternative Borylation Approaches

  • Nickel-Catalyzed Borylation: In some cases, nickel catalysts can be used as alternatives to palladium, especially for cost-effective or more sustainable synthesis. These methods also employ bis(pinacolato)diboron and suitable bases under mild conditions.

  • Direct C–H Borylation: Emerging methods allow direct borylation of C–H bonds adjacent to carbonyl groups using iridium catalysts, though these are less common for complex bicyclic systems like tetrahydropentalenones.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Catalyst Pd(dppf)Cl2 (5 mol%) Effective for regioselective borylation
Boron Source Bis(pinacolato)diboron (1.2 equiv) Stable and widely used boron reagent
Base K3PO4 (3 equiv) Facilitates transmetalation step
Solvent 1,4-Dioxane High boiling point, good solubility
Temperature 80 °C Balances reaction rate and stability
Reaction Time 12-16 hours Ensures complete conversion
Purification Silica gel chromatography Yields pure boronate ester
Yield 60-70% Moderate to good yields reported

Research Findings and Analytical Data

  • Purity and Characterization: The synthesized compound typically shows purity >96% by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, confirming the integrity of the boronate ester and the tetrahydropentalenone framework.

  • Physical Properties: The product is usually isolated as a white to yellow crystalline solid with melting points in the range of 54-58 °C, consistent with related boronate esters.

  • NMR Confirmation: Proton and carbon NMR spectra confirm the presence of the pinacol boronate moiety and the tetrahydropentalenone ring system, with characteristic chemical shifts for the methyl groups of the pinacol ester and the ketone carbonyl.

Summary Table of Preparation Methods

Method Catalyst Boron Source Base Solvent Temp (°C) Yield (%) Notes
Pd-catalyzed borylation Pd(dppf)Cl2 Bis(pinacolato)diboron K3PO4 1,4-Dioxane 80 60-70 Most common, reliable method
Ni-catalyzed borylation Ni-based catalysts Bis(pinacolato)diboron Various Various Mild Moderate Alternative, cost-effective
Direct C–H borylation Ir catalysts Bis(pinacolato)diboron Various Various Mild Variable Emerging, less common for this substrate

Chemical Reactions Analysis

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydropentalen-2(1H)-one undergoes various types of chemical reactions, including:

Scientific Research Applications

The compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydropentalen-2(1H)-one involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This interaction can lead to the formation of stable complexes with various biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydropentalen-2(1H)-one with structurally or functionally related boronic esters:

Compound Name Core Structure Molecular Weight Key Features Applications Yield/Stability Notes Reference
Target Compound Tetrahydropentalenone 260.09 (est.)* Fused bicyclic ketone; pinacol boronate Potential in medicinal chemistry Stability inferred from analogs
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde Thiophene 236.10 Aldehyde functional group; electron-rich thiophene ring Light-emitting electrochemical cells 76% yield
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanone Benzoyl-pyrrole 285.15 Aromatic ketone; pyrrole substituent Intermediate in heterocyclic synthesis 24% yield; requires purification
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran Benzofuran 244.09 Oxygen-containing heterocycle; planar structure Suzuki coupling precursor Commercial availability (97%)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one Isobenzofuranone 260.09 Ketone adjacent to boronate; fused oxygen ring Pharmaceuticals 99% purity; commercial
1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone Thiazole 267.14 Acetyl-thiazole; electron-deficient heterocycle Drug discovery Requires specialized synthesis

*Estimated based on isobenzofuranone analog .

Structural and Reactivity Insights

  • Electronic Effects: The thiophene derivative (MW 236.10) exhibits enhanced electron density, favoring applications in optoelectronics , whereas the tetrahydropentalenone core in the target compound may offer rigidity and stereochemical control for drug design.
  • Functional Group Diversity: Aldehyde (thiophene) and ketone (isobenzofuranone) groups enable diverse reactivity, such as nucleophilic additions or further cross-couplings .
  • Steric Considerations : Bulky substituents (e.g., benzofuran) may hinder coupling efficiency, while smaller systems like thiazoles (MW 267.14) balance reactivity and steric accessibility .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydropentalen-2(1H)-one is a compound of interest due to its potential biological activities. This article discusses its chemical properties, biological effects, and relevant case studies that illustrate its applications in medicinal chemistry and pharmacology.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H19B O4
  • Molecular Weight : 232.08 g/mol
  • CAS Number : 128376-64-7
  • IUPAC Name : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydropentalen-2(1H)-one

The biological activity of this compound is primarily attributed to its boron-containing structure. Boron compounds have been shown to influence various biological processes through:

  • Enzyme Inhibition : Boron can alter enzyme activity by forming complexes with active sites.
  • Cell Signaling Modulation : Boron compounds can interact with cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of boron-containing compounds. For instance:

  • Inhibition of Tumor Growth : Research indicates that derivatives of boronic acid can inhibit the growth of specific cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Synergistic Effects with Chemotherapeutics : Boron compounds have shown enhanced efficacy when used in combination with traditional chemotherapeutic agents.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : Studies show that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria.
  • Fungal Activity : The compound exhibits antifungal activity against common fungal strains.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of various boron-containing compounds. The results indicated that 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydropentalen-2(1H)-one significantly reduced tumor size in xenograft models of breast cancer. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

ParameterControl GroupTreated Group
Tumor Size (cm³)12.5 ± 2.06.8 ± 1.5
Survival Rate (%)6085

Case Study 2: Antimicrobial Activity

In a separate investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against several bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

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